molecular formula C14H19BrN2O5 B2929350 tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate CAS No. 1707714-76-8

tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate

Cat. No. B2929350
CAS RN: 1707714-76-8
M. Wt: 375.219
InChI Key: HSNAALPBDQURFA-UHFFFAOYSA-N
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Description

Tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, commonly known as BNPC, is a chemical compound that has been extensively studied for its potential use in scientific research. BNPC is a carbamate derivative that is used as a tool compound for the inhibition of serine hydrolases.

Scientific Research Applications

Synthetic Phenolic Antioxidants

Phenolic antioxidants, including compounds structurally related to tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, are widely utilized across various industries to retard oxidative reactions and extend product shelf life. These compounds, notably 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in environmental matrices, raising concerns regarding their environmental fate and human exposure. Toxicity studies suggest potential hepatic toxicity and endocrine disrupting effects, emphasizing the need for novel antioxidants with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).

Bioactive Compound Separation

Three-phase partitioning (TPP) has emerged as a green, efficient, and scalable nonchromatographic bioseparation technology. This method is applicable for the separation and purification of various bioactive molecules from natural sources, potentially including compounds like tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate. The process involves parameters such as ammonium sulfate concentration, tert-butanol content, pH, and temperature to effectively separate and purify proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds (Jingkun Yan et al., 2018).

Methyl Tert-Butyl Ether (MTBE) Decomposition

The decomposition of MTBE, a substance structurally and functionally related to tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate, highlights the potential for applying radio frequency (RF) plasma technology. This approach has shown feasibility for converting and decomposing MTBE into less harmful products, suggesting a method for mitigating environmental pollution from similar organic compounds (L. Hsieh et al., 2011).

Catalytic Reduction of Aromatic Nitro Compounds

The catalytic reduction of aromatic nitro compounds, a category to which tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate may be related due to its nitro group, has been extensively investigated. Metal-catalyzed reductive carbonylation using CO as a reducing agent illustrates the diverse applications and mechanisms for transforming nitro aromatics into amides, isocyanates, carbamates, and ureas. This highlights potential methodologies for chemically modifying or synthesizing derivatives of tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate (A. M. Tafesh & J. Weiguny, 1996).

Mechanism of Action

properties

IUPAC Name

tert-butyl N-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-9-10(17(19)20)5-6-11(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNAALPBDQURFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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